![molecular formula C11H15ClN2O2 B13453850 2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide](/img/structure/B13453850.png)
2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide is a synthetic organic compound that features a unique combination of functional groups, including a chloro group, an oxazole ring, and a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the chloro group and the cyclopropyl group. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxazole ring.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets. The oxazole ring and the chloro group play crucial roles in binding to target proteins or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-ethylpropanamide
- 2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylbutanamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H15ClN2O2 |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C11H15ClN2O2/c1-7(12)11(15)14(2)6-10-13-5-9(16-10)8-3-4-8/h5,7-8H,3-4,6H2,1-2H3 |
Clave InChI |
RYVFXIQBJLYRHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(C)CC1=NC=C(O1)C2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine dihydrochloride](/img/structure/B13453767.png)
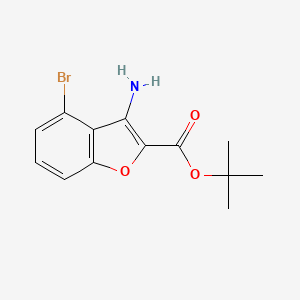
amine dihydrochloride](/img/structure/B13453770.png)
![1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13453771.png)
![Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate](/img/structure/B13453772.png)
amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
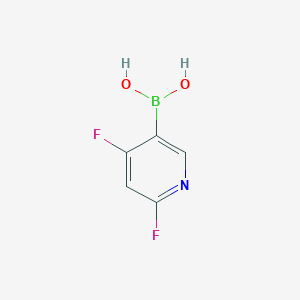
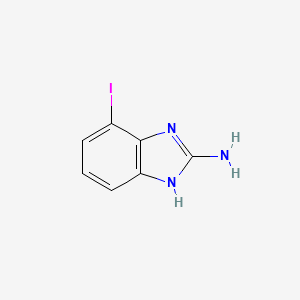
![2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13453825.png)
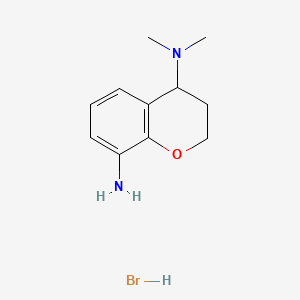

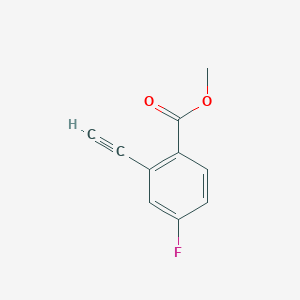
![8-Amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13453834.png)
![3-Phenyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13453836.png)
